3,3-Diethyloxetane-2-carbonyl chloride

logP Lipophilicity Oxetane building blocks

3,3‑Diethyloxetane‑2‑carbonyl chloride (CAS 127565‑53‑1) is a heterocyclic acid chloride built on a strained four‑membered oxetane ring, bearing two ethyl substituents at the 3‑position and a reactive carbonyl chloride at the 2‑position. The acid‑chloride handle makes it a versatile acylating agent for introducing a 3,3‑diethyloxetane‑2‑carbonyl fragment into amides, esters, and other derivatives.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
CAS No. 127565-53-1
Cat. No. B166151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethyloxetane-2-carbonyl chloride
CAS127565-53-1
Synonyms2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI)
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCCC1(COC1C(=O)Cl)CC
InChIInChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3
InChIKeyGVAAWHJQMBVKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3‑Diethyloxetane‑2‑carbonyl chloride (CAS 127565‑53‑1) – Technical Baseline for Scientific Procurement


3,3‑Diethyloxetane‑2‑carbonyl chloride (CAS 127565‑53‑1) is a heterocyclic acid chloride built on a strained four‑membered oxetane ring, bearing two ethyl substituents at the 3‑position and a reactive carbonyl chloride at the 2‑position . The acid‑chloride handle makes it a versatile acylating agent for introducing a 3,3‑diethyloxetane‑2‑carbonyl fragment into amides, esters, and other derivatives. The 3,3‑disubstitution pattern is increasingly exploited in medicinal chemistry as a bioisostere for gem‑dimethyl or carbonyl groups, offering improved metabolic stability and modulated lipophilicity compared with unsubstituted or mono‑substituted oxetane building blocks [1].

Why a Generic Oxetane Acid Chloride Cannot Replace 3,3‑Diethyloxetane‑2‑carbonyl chloride


Oxetane‑based acid chlorides are not interchangeable because the position and size of the substituents govern both the reactivity of the carbonyl chloride and the physicochemical profile of the final conjugate. Unsubstituted oxetane‑3‑carbonyl chloride (XLogP3‑AA ≈ 0.4) yields products with markedly different lipophilicity than the 3,3‑diethyl‑2‑carbonyl chloride, which is significantly more lipophilic (LogP ≈ 1.96) [1]. The 3,3‑dialkyl substitution also enhances chemical stability under acidic and nucleophilic conditions relative to non‑disubstituted oxetanes [2]. Substituting the 2‑carbonyl chloride with a 3‑carbonyl chloride isomer alters the spatial orientation of the reactive center, affecting regioselectivity in ring‑opening and subsequent coupling chemistry [3].

Quantitative Differentiation of 3,3‑Diethyloxetane‑2‑carbonyl chloride Against Key Analogues


Lipophilicity Shift vs. Unsubstituted Oxetane‑3‑carbonyl chloride

The computed LogP of 3,3‑diethyloxetane‑2‑carbonyl chloride (≈ 1.96) is substantially higher than that of oxetane‑3‑carbonyl chloride (XLogP3‑AA = 0.4) . This ~1.5‑log‑unit increase translates to an approximately 30‑fold higher partition coefficient, indicating that the compound is better suited for scaffolds where modest lipophilicity and increased membrane permeability are desired, while unsubstituted oxetane‑3‑carbonyl chloride would be preferred for high‑polarity, low‑lipophilicity designs [1].

logP Lipophilicity Oxetane building blocks

Steric and Physicochemical Differentiation from Mono‑Substituted Oxetane Carbonyl Chlorides

3,3‑Diethyloxetane‑2‑carbonyl chloride (MW ≈ 176.64, PSA ≈ 26.3 Ų) introduces significantly larger steric bulk and greater molecular weight compared with mono‑substituted analogues such as 3‑ethyloxetane‑3‑carbonyl chloride (MW ≈ 148.59) . Despite the larger size, the polar surface area remains identical to that of the unsubstituted oxetane‑3‑carbonyl chloride (26.3 Ų) [1], indicating that the added ethyl groups enhance steric demand without altering hydrogen‑bonding capacity. This combination of increased steric shielding and preserved polarity is valuable for modulating target‑site occupancy and metabolic soft spots while retaining favorable solubility characteristics.

Steric bulk Polar surface area Oxetane carbonyl chloride

Enhanced Chemical Stability of 3,3‑Disubstituted Oxetanes Over Non‑Disubstituted Analogues

Recent studies have demonstrated that 3,3‑disubstituted oxetanes exhibit markedly enhanced tolerance to external conditions—including acidic and nucleophilic environments—compared with non‑disubstituted or mono‑substituted oxetanes [1]. While no direct stability half‑life comparison is available for the specific carbonyl chloride derivatives, the 3,3‑diethyl substitution pattern of this compound is expected to confer significantly greater ring‑stability during downstream synthetic transformations, storage, and biological assays. This class‑level observation is critical because unsubstituted oxetane rings are prone to acid‑catalyzed ring‑opening, which can compromise the integrity of the building block during amide‑bond formation or other coupling reactions.

Chemical stability 3,3‑Disubstituted oxetane Acid stability

Solubility‑Parameter Differentiation in Polymer Precursors vs. 3,3‑Dimethyloxetane

In the context of ring‑opening polymerization precursors, the solubility parameter (δ) of the parent 3,3‑diethyloxetane polymer (δ = 7.9 cal¹/²·cm⁻³/²) is identical to that of poly(3,3‑dimethyloxetane) (δ = 7.9 cal¹/²·cm⁻³/²) but lower than that of poly(oxetane) (δ = 9.4 cal¹/²·cm⁻³/²) [1]. This indicates that 3,3‑dialkyl substitution uniformly reduces the cohesive energy density of the resulting polymer relative to the unsubstituted polymer. For applications requiring low‑polarity, flexible polyether segments—such as in thermoplastic elastomers or specialty coatings—the 3,3‑diethyloxetane scaffold offers a precursor that delivers a polymer with solubility characteristics distinct from those of unsubstituted oxetane, while matching the dimethyl analogue. However, the diethyl derivative provides a different thermal profile (e.g., two crystalline modifications vs. one for the dimethyl analogue) [2].

Solubility parameter Poly(oxetane) Hansen solubility

Recommended Application Scenarios for 3,3‑Diethyloxetane‑2‑carbonyl chloride Based on Quantitative Evidence


Medicinal Chemistry – Tuning Lipophilicity and Steric Bulk in Lead Optimization

When a lead series requires a bioisosteric replacement for a gem‑dimethyl or carbonyl group that simultaneously increases lipophilicity (LogP shift from ~0.4 to ~1.96) and steric bulk without altering polar surface area, 3,3‑diethyloxetane‑2‑carbonyl chloride is the reagent of choice. The preserved PSA (26.3 Ų) ensures that hydrogen‑bonding capacity remains constant while the two ethyl groups modulate membrane permeability and metabolic stability .

Synthesis of Stable Amide and Ester Derivatives Under Acidic Coupling Conditions

For amide‑bond formations or esterifications performed under acidic or nucleophilic conditions, the 3,3‑disubstituted oxetane ring offers enhanced chemical stability relative to unsubstituted oxetane analogues. Researchers can use this acid chloride in standard HATU‑ or EDC‑mediated couplings with amines or alcohols without the excessive ring‑opening side reactions that can plague less‑substituted oxetane acid chlorides [1].

Polymer Chemistry – Precursor for Semi‑Crystalline Polyoxetane Segments

For the synthesis of poly(3,3‑diethyloxetane) via cationic ring‑opening polymerization, the carbonyl chloride serves as a functionalizable precursor for end‑group modification or block‑copolymer synthesis. The resulting polymer exhibits two distinct crystalline modifications (orthorhombic at 10–25 °C; monoclinic at 45–65 °C) and a solubility parameter (δ = 7.9 cal¹/²·cm⁻³/²) that facilitates blending with low‑polarity matrices [2].

Chemical‑Biology Probe Synthesis – Installing a Compact, Polar Oxetane Fragment

When designing chemical probes that require a compact, metabolically stable, polar fragment for target engagement, the 3,3‑diethyloxetane‑2‑carbonyl group provides a distinct balance of properties: higher lipophilicity than unsubstituted oxetane‑3‑carbonyl, retained PSA, and class‑level metabolic stability. The acid chloride enables direct conjugation to amine‑ or hydroxyl‑containing pharmacophores in a single step .

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